molecular formula C2H6N4O4S B14692205 s-Triazole, 3-amino-, sulfate CAS No. 29380-04-9

s-Triazole, 3-amino-, sulfate

Cat. No.: B14692205
CAS No.: 29380-04-9
M. Wt: 182.16 g/mol
InChI Key: VPIXYGGTTLHXAS-UHFFFAOYSA-N
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Description

s-Triazole, 3-amino-, sulfate is a nitrogen-containing heterocyclic compound with significant applications in various scientific fields. The compound is part of the 1,2,4-triazole family, known for its unique structure and properties, making it valuable in pharmaceuticals, agrochemicals, materials sciences, and organic catalysts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of s-Triazole, 3-amino-, sulfate typically involves the cyclization of hydrazine derivatives with formic acid or other suitable reagents. One common method includes the reaction of aminoguanidine bicarbonate with formic acid, followed by heating to induce cyclization . Another method involves the reaction of guanidine nitrate with acetic acid and oxalic acid, followed by refluxing .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

s-Triazole, 3-amino-, sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and solvents like dimethyl sulfoxide (DMSO) or chloroform .

Major Products

The major products formed from these reactions include various substituted triazoles, which have significant biological and chemical properties .

Scientific Research Applications

s-Triazole, 3-amino-, sulfate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of s-Triazole, 3-amino-, sulfate involves its interaction with biological receptors through hydrogen-bonding and dipole interactions. The compound targets various molecular pathways, including those involved in microbial inhibition and cancer cell apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

s-Triazole, 3-amino-, sulfate is unique due to its specific substitution pattern and the presence of the sulfate group, which enhances its solubility and reactivity compared to other triazole derivatives .

Properties

CAS No.

29380-04-9

Molecular Formula

C2H6N4O4S

Molecular Weight

182.16 g/mol

IUPAC Name

sulfuric acid;1H-1,2,4-triazol-5-amine

InChI

InChI=1S/C2H4N4.H2O4S/c3-2-4-1-5-6-2;1-5(2,3)4/h1H,(H3,3,4,5,6);(H2,1,2,3,4)

InChI Key

VPIXYGGTTLHXAS-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=N1)N.OS(=O)(=O)O

Origin of Product

United States

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